(24R)-11alpha,20,24-trihydroxyecdysone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

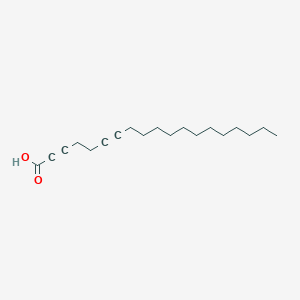

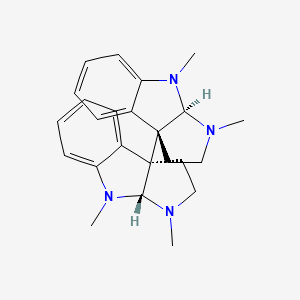

(24R)-11alpha,20,24-trihydroxyecdysone is a phytoecdysteroid, an 11alpha-hydroxy steroid, a 20-hydroxy steroid and a 24-hydroxy steroid. It derives from an ecdysone.

Aplicaciones Científicas De Investigación

Highly Oxygenated Ecdysteroids from Vitex Canescens Root Bark

- Study Findings : This study isolated highly oxygenated ecdysteroids, including (24R)-11alpha,20,24-trihydroxyecdysone, from Vitex canescens root bark. The significance of these compounds in the plant and their potential applications were discussed (Suksamrarn, Promrangsan, & Jintasirikul, 2000).

Punisterone: A New Phytoecdysteroid from Blandfordia Punicea

- Study Findings : This research identified a new phytoecdysteroid, punisterone, which includes (24R)-11alpha,20,24-trihydroxyecdysone, from the seeds of Blandfordia punicea. The study sheds light on the diversity of ecdysteroids in nature (Sarker, Dinan, Girault, Lafont, & Waterman, 1996).

Cytotoxic Pentacyclic Triterpenes from Combretum Nigricans

- Study Findings : This study explored the cytotoxic properties of certain compounds, including variants of ecdysteroids like 11alpha-acetoxy-20,24-epoxy-25-hydroxy-dammar-3-one, which relate to the broader family of compounds including (24R)-11alpha,20,24-trihydroxyecdysone (Simon et al., 2003).

Photochemical Transformation of 20-Hydroxyecdysone

- Study Findings : This research investigated the photochemical transformation of 20-hydroxyecdysone, leading to the creation of both monomeric and dimeric ecdysteroid analogues, which enhances our understanding of the chemical properties and potential applications of ecdysteroids (Harmatha, Buděšínský, & Vokáč, 2002).

Ecdysteroids of Vitex Scabra Stem Bark

- Study Findings : This paper discusses the isolation of new ecdysteroids, including variations like 24-epi-pinnatasterone, from Vitex scabra stem bark. Such studies contribute to our understanding of the chemical diversity and potential uses of ecdysteroids (Suksamrarn, Kumpun, & Yingyongnarongkul, 2002).

Antioxidant Activity of Ecdysteroids from Serratula Strangulata

- Study Findings : This study focuses on the antioxidant activities of ecdysteroids, including a new variant, isolated from the Chinese herb Serratula strangulata. The findings highlight the potential therapeutic applications of ecdysteroids in oxidative stress-related conditions (Dai et al., 2010).

New Insecticides with Ecdysteroidal and Juvenile Hormone Activity

- Study Findings : This research delves into the development of novel insecticides that mimic the action of insect hormones, including 20-hydroxyecdysone. The study contributes to our understanding of how ecdysteroids can be used in pest control and agriculture (Dhadialla, Carlson, & Le, 1998).

20-Hydroxyecdysone and its Protective Arm in the RAAS via Mas Receptor

- Study Findings : This study explores the pharmaceutical and medical applications of 20-hydroxyecdysone, focusing on its potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. It provides insights into the therapeutic potential of ecdysteroids in human health (Lafont et al., 2021).

Propiedades

Fórmula molecular |

C27H44O9 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,5,6-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O9/c1-23(2,34)20(32)10-21(33)26(5,35)19-6-7-27(36)14-9-15(28)13-8-16(29)17(30)11-24(13,3)22(14)18(31)12-25(19,27)4/h9,13,16-22,29-36H,6-8,10-12H2,1-5H3/t13-,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+,27+/m0/s1 |

Clave InChI |

JZLJYAKQIWKLJN-GZOLVMJQSA-N |

SMILES isomérico |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](C[C@H](C(C)(C)O)O)O)O)O)O |

SMILES canónico |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CC(C(C)(C)O)O)O)O)O)O |

Sinónimos |

(24R)-11alpha,20,24-trihydroxyecdysone 11,20,24-trihydroxyecdysone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)